The synthesis of Decaplanin involves the fermentation of specific actinomycete cultures under controlled aerobic conditions. The process includes:
In industrial settings, the production of Decaplanin follows similar steps but may utilize larger bioreactors to increase yield. The fermentation process is optimized for factors such as temperature, pH, and nutrient availability to maximize antibiotic production.
Decaplanin has a complex molecular structure characterized by a large glycopeptide backbone. Its molecular formula is with a molecular weight of approximately 1560.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The structural complexity allows Decaplanin to interact effectively with bacterial cell walls, making it a potent antibiotic .
Decaplanin undergoes various chemical reactions that can modify its structure:
The major products formed from these reactions include modified glycopeptides that may exhibit different levels of antibiotic efficacy.
Decaplanin exerts its antibacterial effects primarily through inhibition of cell wall synthesis in bacteria. The mechanism involves:
This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics .
Relevant data on these properties are crucial for understanding how Decaplanin can be utilized effectively in clinical settings .
Decaplanin's primary application lies in its use as an antibiotic in clinical settings for treating infections caused by resistant Gram-positive bacteria. Its effectiveness against strains like methicillin-resistant Staphylococcus aureus makes it a valuable agent in antibiotic therapy.
Additionally, research into its synthesis and modification continues to explore potential derivatives that may enhance its efficacy or broaden its spectrum of activity against other pathogens .
Glycopeptide antibiotics (GPAs) emerged as critical therapeutic agents against Gram-positive pathogens in the mid-20th century. Vancomycin, the first clinically deployed GPA, was isolated from Amycolatopsis orientalis in 1953 and approved in 1958 [1] [5]. Teicoplanin, discovered in 1978 from Actinoplanes teichomyceticus, offered enhanced pharmacokinetics and potency due to its lipophilic side chain [1] [6]. By the late 1980s, rising vancomycin resistance in enterococci (VRE) intensified the search for novel GPAs. Decaplanin (initially designated M86-1410) was identified in 1992 as a structurally distinct natural product during this era of expanded antibiotic discovery [7]. Its isolation reflected efforts to address the evolving resistance landscape, particularly against Enterococcus species and coagulase-negative staphylococci showing reduced susceptibility to earlier GPAs.
Table 1: Discovery Timeline of Key Glycopeptide Antibiotics
Antibiotic | Year Introduced/Discovered | Producer Organism | Key Clinical Milestone |
---|---|---|---|
Vancomycin | 1958 | Amycolatopsis orientalis | First GPA; became primary treatment for MRSA |
Teicoplanin | 1984 (Europe) | Actinoplanes teichomyceticus | Introduced lipoglycopeptide class |
Decaplanin | 1992 | Not specified in literature | Identified via in vitro screening vs. resistant strains |
Telavancin | 2009 (FDA) | Semisynthetic (Vancomycin) | Second-generation lipoglycopeptide |
Decaplanin belongs to the glycopeptide antibiotic class (J01X ATC code), characterized by a heptapeptide core with extensive oxidative cross-linking and glycosylation [3]. Unlike lipoglycopeptides (e.g., teicoplanin, dalbavancin), Decaplanin lacks a fatty acyl side chain, positioning it within the Type I GPAs alongside vancomycin and chloroeremomycin [3] [9]. Its antimicrobial spectrum is primarily restricted to Gram-positive bacteria due to its mechanism of action: binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, inhibiting cell wall transglycosylation and transpeptidation [3] [6].
Table 2: In Vitro Antimicrobial Spectrum of Decaplanin(MIC₉₀ values in μg/mL based on [7])
Bacterial Species | Decaplanin MIC₉₀ | Comparative Activity |
---|---|---|
Staphylococcus aureus | 0.12–4 μg/mL | Potent activity comparable to vancomycin |
Enterococcus faecalis/faecium | 0.12–4 μg/mL | Active against most strains; exceptions noted below |
Streptococcus spp. | ≤0.25 μg/mL | Highly active |
Listeria monocytogenes | ≤1 μg/mL | Highly active |
Bacillus spp. | ≤1 μg/mL | Highly active |
Selected Enterococcus spp. | 16 μg/mL | Subpopulations showing reduced susceptibility |
Staphylococcus haemolyticus | 8 μg/mL | Reduced activity vs. other staphylococci |
Decaplanin shares the conserved GPA heptapeptide backbone but exhibits distinct structural features that influence its target binding and physicochemical properties:
Core Heptapeptide and Cross-Links:Like vancomycin, Decaplanin contains a heptapeptide scaffold with three characteristic cross-links: two diaryl ether bonds (residues 2–4 and 4–6) and one biaryl carbon-carbon bond (residues 5–7). This creates the rigid, cup-shaped structure essential for D-Ala-D-Ala binding [9] [10]. Teicoplanin possesses a fourth cross-link (aryl ether between residues 1–3), enhancing structural rigidity [6] [9]. Decaplanin’s cross-linking pattern aligns more closely with vancomycin.
Glycosylation:Decaplanin’s glycosylation pattern differs significantly:
Table 3: Structural Comparison of Decaplanin with Reference GPAs
Structural Feature | Decaplanin | Vancomycin | Teicoplanin |
---|---|---|---|
Heptapeptide Cross-links | 3 (2 C-O-C, 1 C-C) | 3 (2 C-O-C, 1 C-C) | 4 (3 C-O-C, 1 C-C) |
Residue 1 | Likely Leu/Asn-type | Leucine | 4-Hydroxyphenylglycine (Hpg) |
Glycosylation | Presumed glycosylated | Disaccharide (Residue 4) | Trisaccharide; Lipid chain on GlcNAc (Residue 4) |
Lipophilic Modification | Absent | Absent | Present (C10-C11 acyl chain) |
Key Functional Groups | D-Ala-D-Ala binding pocket | D-Ala-D-Ala binding pocket | D-Ala-D-Ala binding pocket |
The absence of a lipid tail in Decaplanin structurally differentiates it from lipoglycopeptides like teicoplanin, telavancin, and dalbavancin. This likely explains its lack of the secondary mechanism of action (membrane depolarization/permeabilization) attributed to lipoglycopeptides [3] [6]. Its activity relies solely on D-Ala-D-Ala binding, similar to vancomycin, making it susceptible to resistance mechanisms involving D-Ala-D-Lac or D-Ala-D-Ser peptidoglycan precursor modification [4] [6].
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